(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine
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Overview
Description
(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine is unique due to its specific ring structure and the presence of the methanamine group, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-7(4-9)5-10-8(12)11-6/h2-3,5H,4,9H2,1H3 |
InChI Key |
CEQLVQJVRRNMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)CN |
Origin of Product |
United States |
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